1-苄基-4-甲基-1H-喹啉-2-酮

描述

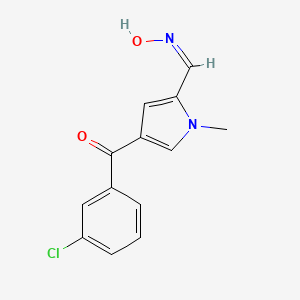

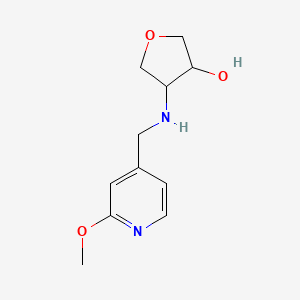

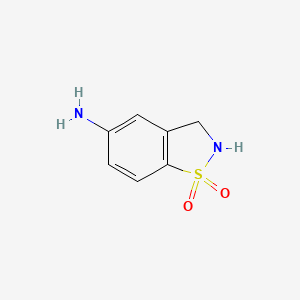

1-Benzyl-4-methyl-1H-quinolin-2-one is a chemical compound with the molecular formula C17H15NO . It is a derivative of quinolin-2-one, a class of compounds that have been widely studied due to their interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinolin-2-one derivatives, such as 1-Benzyl-4-methyl-1H-quinolin-2-one, has been a subject of many studies. A common approach involves the amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinolin-2-one frameworks .Molecular Structure Analysis

Quinolin-2-one, the parent compound of 1-Benzyl-4-methyl-1H-quinolin-2-one, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones, which are related to 1-Benzyl-4-methyl-1H-quinolin-2-one, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-methyl-1H-quinolin-2-one include a molecular weight of 249.307, a density of 1.2±0.1 g/cm3, a boiling point of 386.9±32.0 °C at 760 mmHg, and a flash point of 176.5±16.3 °C .科学研究应用

合成和化学性质

碳环化反应:通过铜(II)氯化物催化的氧化碳环化反应,已经开发出一种合成官能化喹啉-2(1H)-酮的方法,包括1-苄基-4-甲基变体。这个过程对于产生与各种官能团兼容的二官能化喹啉-2(1H)-酮具有重要意义(Chen & Chuang, 2016)。

通过Heck反应合成:研究喹啉衍生物的合成,包括1-苄基-4-甲基-1H-喹啉-2-酮,通过Heck反应突出了这些化合物的化学多样性和在不同领域的潜在应用(Rocha, Pinto, & Silva, 2015)。

抗癌研究中的喹啉酮杂合物:已合成新型苯并[d]噻唑基取代的-2-喹啉酮杂合物,包括1-苄基-4-甲基-1H-喹啉-2-酮,显示出显著的抗癌活性,展示了它们作为治疗剂的潜力(Bolakatti et al., 2020)。

生物学和治疗潜力

抗微生物性质:对含有二茂铁的喹啉进行研究,包括1-苄基-4-甲基-1H-喹啉-2-酮衍生物,显示出抗微生物活性,特别是对某些细菌菌株(Pejović et al., 2017)。

帕金森病中的神经保护性质:来自深海真菌的天然喹啉生物碱的研究,与1-苄基-4-甲基-1H-喹啉-2-酮结构类似,显示出潜力作为帕金森病治疗候选药物,因为它们具有神经保护性质(Lee, Yang, Cha, & Han, 2022)。

银(I)-N-杂环卡宾配合物的抗癌活性:探索含有喹啉-8-基团的银(I)-N-杂环卡宾配合物的合成,与1-苄基-4-甲基-1H-喹啉-2-酮相关,用于其在抗癌活性中的潜力,特别是对乳腺癌细胞(Luo et al., 2021)。

未来方向

The future directions in the study of 1-Benzyl-4-methyl-1H-quinolin-2-one and related compounds could involve further exploration of their synthetic methodologies, as well as their applications in the synthesis of related heterocycles . Additionally, their pharmaceutical and biological activities make them valuable in drug research and development .

属性

IUPAC Name |

1-benzyl-4-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-11-17(19)18(12-14-7-3-2-4-8-14)16-10-6-5-9-15(13)16/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXSVQXCWYZKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648898 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Benzyl-4-methyl-1H-quinolin-2-one | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2418031.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2418032.png)

![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine](/img/structure/B2418036.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2418039.png)